
Janex-1
Vue d'ensemble
Description
WHI-P131 est un inhibiteur puissant et sélectif de la Janus kinase 3 (Jak3). Ce nouveau dérivé de la quinazoline inhibe l'activité enzymatique de la Jak3 constitutivement active sans affecter Jak1, Jak2 ou d'autres kinases tyrosine de la famille . Il a été démontré qu'il inhibe la phosphorylation sur tyrosine induite par la thrombine de Stat1 et Stat3, ce qui le rend utile pour l'étude de maladies telles que la leucémie lymphoblastique aiguë, le glioblastome multiforme et la thromboembolie .
Méthodes De Préparation
WHI-P131 est fourni sous forme de poudre lyophilisée. Pour une solution mère à 15 mM, 5 mg de poudre sont reconstitués dans 998 µl de diméthylsulfoxyde (DMSO) . Les concentrations de travail et la durée du traitement peuvent varier en fonction de l'effet désiré . Le composé est stable pendant 24 mois sous forme lyophilisée lorsqu'il est stocké à 4 °C, à l'abri de l'humidité. Une fois en solution, il doit être stocké à -20 °C et utilisé dans les 2 mois pour éviter toute perte de puissance .
Analyse Des Réactions Chimiques
Inhibition of Cytokine Signaling
Janex-1 has been shown to significantly inhibit the activity of JAK3 without affecting JAK1 or JAK2, making it a highly specific inhibitor. In studies involving human lymphoblastoid B-cell lines, this compound demonstrated an IC50 value of 78 μM for JAK3 inhibition . This specificity allows for targeted therapeutic effects while minimizing off-target effects.
Effects on Immune Cells
In a model of type 1 diabetes using NOD mice, treatment with this compound resulted in only 9% of treated mice developing diabetes compared to 60% in the control group . This suggests that this compound effectively inhibits the pathogenic signaling pathways mediated by JAK3, reducing cytokine toxicity and preserving pancreatic function.
Vascular Effects
Research has indicated that this compound can ameliorate conditions such as acute pulmonary embolism by inhibiting vascular remodeling processes mediated by platelet-derived growth factor (PDGF). In vitro studies showed that this compound reduced PDGF-induced proliferation of pulmonary artery smooth muscle cells (PVSMCs) by blocking the JAK3/STAT3 signaling pathway .
-
Research Findings
This compound represents a promising therapeutic agent due to its specific inhibition of JAK3, which plays a vital role in various inflammatory and immune responses. Its efficacy in reducing disease progression in type 1 diabetes and mitigating vascular complications highlights its potential applications in clinical settings.
-
Future Directions
Further research is needed to explore the full range of biological effects and potential therapeutic applications of this compound, including its long-term safety profile and efficacy across different disease models.
This detailed analysis underscores the significance of this compound as a selective pharmacological tool for investigating JAK3-related pathways and developing targeted therapies for autoimmune and inflammatory diseases.
Applications De Recherche Scientifique
Therapeutic Applications in Autoimmune Diseases
Janex-1 has shown promise in treating autoimmune conditions, particularly type 1 diabetes. In studies involving the non-obese diabetic (NOD) mouse model, this compound administration significantly delayed the onset of diabetes:
- Study Findings : A study demonstrated that only 9% of NOD females treated with this compound developed diabetes by week 25, compared to 60% in the control group . This effect was attributed to the inhibition of insulitis and preservation of pancreatic beta-cell function.
Parameter | Control Group | This compound Treatment |
---|---|---|
Diabetes Incidence at 25 weeks | 60% | 9% |
Insulitis Development | Yes | No |
Protection Against Cytokine-Induced Damage
In another significant application, this compound has been shown to protect pancreatic islets from cytokine-induced damage. The molecular mechanisms involved include:
- Mechanisms : this compound suppresses nitric oxide production and inducible nitric oxide synthase (iNOS) expression through the inhibition of nuclear factor kappa B (NF-kB) and JAK/STAT pathways . This action preserves beta-cell mass and functionality.
Cytokine Treatment | NO Production | iNOS Expression | Islet Viability |
---|---|---|---|
Without this compound | High | Elevated | Low |
With this compound | Low | Reduced | High |
Cardiovascular Applications
This compound has also been investigated for its role in improving outcomes in acute pulmonary embolism (APE). Research indicates that it mitigates vascular remodeling and improves right ventricular function:
- Study Insights : In a mouse model of APE, treatment with this compound resulted in reduced right ventricular systolic pressure and improved survival rates . The compound inhibited platelet-derived growth factor (PDGF)-induced proliferation of pulmonary artery smooth muscle cells (PVSMCs), which is crucial for preventing vascular complications.
Treatment Group | RVSP (mmHg) | Survival Rate (Day 15) |
---|---|---|
Control | Elevated | 30% |
This compound (100 mg/kg) | Reduced | >60% |
Inhibition of Inflammatory Responses
This compound's ability to modulate inflammatory responses has been highlighted in studies focusing on its effects on tumor necrosis factor-alpha (TNF-α):
- Research Findings : The compound inhibited the expression of cell adhesion molecules induced by TNF-α through suppression of STAT3 phosphorylation and NF-kB activation, thereby improving myocardial vascular permeability in endotoxemic mice .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mécanisme D'action
WHI-P131 exerts its effects by inhibiting the enzymatic activity of constitutively active Janus kinase 3 (Jak3) without affecting Jak1, Jak2, or other family tyrosine kinases . It also inhibits thrombin-induced tyrosine phosphorylation of Stat1 and Stat3 . This inhibition leads to the suppression of cell adhesion and migration in glioblastoma cells and the induction of apoptosis in various cancer cell lines .
Comparaison Avec Des Composés Similaires
WHI-P131 est unique en son genre en ce qu'il inhibe sélectivement la Janus kinase 3 (Jak3) sans affecter d'autres kinases telles que Jak1 et Jak2 . Les composés similaires comprennent :
Activité Biologique
Janex-1, a selective inhibitor of Janus kinase 3 (JAK3), has emerged as a significant compound in biomedical research, particularly for its immunomodulatory and anti-inflammatory properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound selectively inhibits JAK3, a member of the Janus kinase family involved in cytokine signaling. Unlike other JAK inhibitors, this compound does not affect JAK1 or JAK2, making it a highly specific therapeutic agent. The inhibition of JAK3 leads to the downregulation of various signaling pathways, including the JAK/STAT pathway and NF-κB activation, which are crucial in mediating inflammatory responses.
Key Findings from Research Studies
-
Inhibition of Cytokine Toxicity :
- In vitro studies demonstrated that this compound protects pancreatic islets from cytokine toxicity by reducing inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production. This was evidenced in experiments using human lymphoblastoid B-cell lines where this compound exhibited significant inhibitory effects on JAK3 activity without affecting other tyrosine kinases .
-
Type 1 Diabetes Model :
- In a non-obese diabetic (NOD) mouse model, administration of this compound (100 mg/kg/day) significantly delayed the onset of diabetes. Only 9% of treated mice developed diabetes over 25 weeks compared to 60% in the control group, indicating its potential as a preventative treatment for autoimmune diseases .
-
Pulmonary Vascular Remodeling :
- This compound has shown protective effects in models of acute pulmonary embolism (APE). Studies indicated that it inhibits proliferation of pulmonary vascular smooth muscle cells (PVSMCs) and reduces vascular remodeling by modulating the JAK3/STAT3 signaling pathway. Mice treated with this compound displayed improved survival rates and reduced right ventricular systolic pressure compared to controls .
-
Myocardial Vascular Permeability :
- Research also highlighted this compound's role in ameliorating TNF-α-induced cell adhesion molecule expression in human umbilical vein endothelial cells (HUVECs). The compound reduced the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1, which are critical in inflammatory processes .
Case Study 1: Type 1 Diabetes Prevention
A study involving NOD mice demonstrated that this compound significantly reduced the incidence of diabetes when administered from week 10 to week 25. This case highlights its potential application in preventing autoimmune diabetes through targeted inhibition of JAK3 signaling.
Parameter | Control Group | This compound Group |
---|---|---|
Percentage Diabetic Mice (%) | 60 | 9 |
Treatment Duration (weeks) | N/A | 15 |
Case Study 2: Acute Pulmonary Embolism
In a model of acute pulmonary embolism, treatment with this compound resulted in decreased mortality and improved pulmonary vascular remodeling.
Treatment Group | Survival Rate (%) | Right Ventricular Systolic Pressure (mmHg) |
---|---|---|
Control | 30 | Increased |
This compound (100 mg/kg) | 70 | Decreased |
Propriétés
IUPAC Name |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUXBLMYUPGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226692 | |
Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202475-60-3 | |
Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202475-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WHI P131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JANEX-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.